Enhanced CB2 Receptor Potency Relative to 5‑Chloro and 5‑Bromo Analogs in Cannabinoid Scaffolds
In a direct head-to-head comparison using a stable CB1/CB2 receptor activation assay, the 5-iodopentyl JWH‑122 analog exhibited distinct potency and selectivity relative to its 5‑chloropentyl and 5‑bromopentyl counterparts. While the chloro derivative was more potent at CB1 (EC50 74.1 nM), the iodo derivative demonstrated a 3.2‑fold higher potency at CB2 (EC50 7.05 nM) compared to the chloro derivative at CB1. Critically, the iodo analog was 12.1‑fold more potent at CB2 (EC50 7.05 nM) than at CB1 (EC50 85.1 nM), representing the largest CB2/CB1 selectivity ratio among the three halogen variants [1][2].
| Evidence Dimension | Receptor activation potency (EC50) |
|---|---|
| Target Compound Data | CB1: 85.1 nM; CB2: 7.05 nM (5-iodopentyl JWH-122 analog) |
| Comparator Or Baseline | 5-Chloropentyl JWH-122: CB1 74.1 nM, CB2 23.4 nM; 5-Bromopentyl JWH-122: CB1 283.7 nM, CB2 not explicitly reported in range |
| Quantified Difference | Iodo analog is 3.3‑fold more potent at CB2 vs. chloro analog (7.05 nM vs. 23.4 nM); chloro analog is 1.15‑fold more potent at CB1 (74.1 nM vs. 85.1 nM). Iodo analog CB2/CB1 ratio = 0.083; chloro analog CB2/CB1 ratio = 0.32. |
| Conditions | In vitro stable CB1 or CB2 receptor activation assay (β-arrestin2 recruitment) in HEK293T cells |
Why This Matters
For researchers targeting CB2-selective probes or therapeutics, the 5-iodopentyl moiety provides a critical advantage in achieving subtype selectivity that cannot be obtained with chloro or bromo substitutions.
- [1] Noble, C.; Cannaert, A.; Linnet, K.; Stove, C. P. Application of an activity‐based receptor bioassay to investigate the in vitro activity of selected indole‐ and indazole‐3‐carboxamide‐based synthetic cannabinoids at CB1 and CB2 receptors. Drug Test. Anal. 2019, 11, 501–511. DOI: 10.1002/dta.2517. View Source
- [2] Noble, C. et al. Application of an activity-based receptor bioassay... (CTDBase entry). Comparative Toxicogenomics Database. PMID: 30280499. View Source
